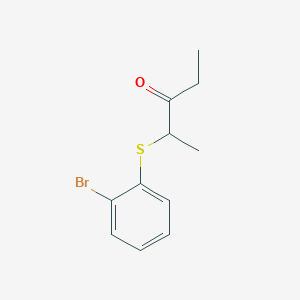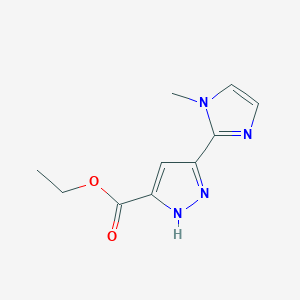![molecular formula C24H27NO4 B13496400 3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13496400.png)
3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: is a synthetic organic compound that features a complex structure, combining a cyclobutyl ring, a fluorenylmethoxycarbonyl group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction.
Introduction of the Fluorenylmethoxycarbonyl Group: This step involves the protection of the amino group using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with Propanoic Acid: The final step involves coupling the protected amino group with propanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the fluorenylmethoxycarbonyl group, converting it to a fluorenylmethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fluorenylmethyl derivatives.
Substitution: Formation of substituted propanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, particularly in the protection of amino groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Protein Engineering: Used in the modification of proteins to study their structure and function.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can protect amino groups during chemical reactions, preventing unwanted side reactions. The cyclobutyl ring provides structural rigidity, which can influence the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: shares similarities with other fluorenylmethoxycarbonyl-protected amino acids, such as:
Uniqueness
- Structural Features : The presence of the cyclobutyl ring and the specific positioning of the fluorenylmethoxycarbonyl group make this compound unique.
- Reactivity : The compound’s reactivity is influenced by the steric hindrance and electronic effects of the cyclobutyl ring and fluorenylmethoxycarbonyl group.
Eigenschaften
Molekularformel |
C24H27NO4 |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
3-(3,3-dimethylcyclobutyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H27NO4/c1-24(2)12-15(13-24)11-21(22(26)27)25-23(28)29-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,25,28)(H,26,27) |
InChI-Schlüssel |
QRFBXRZEXXDVKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


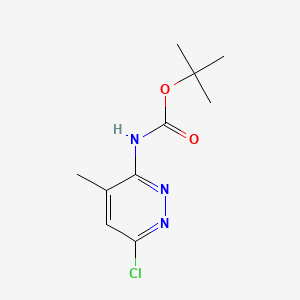
![3-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13496321.png)
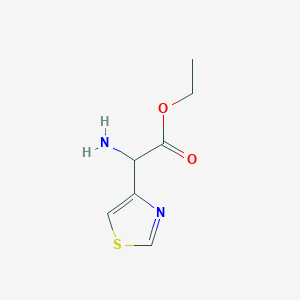
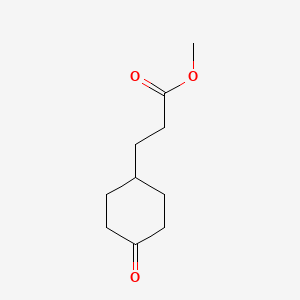
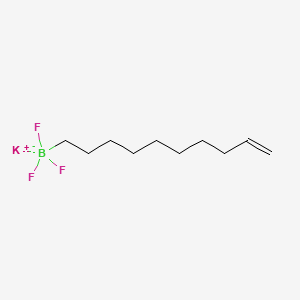

![N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B13496344.png)
![5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13496349.png)
![5-[(2-Amino-3-hydroxy-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496357.png)
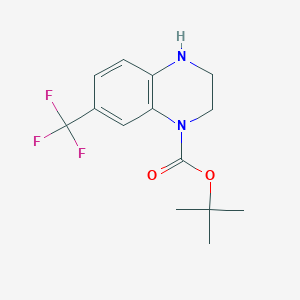
![Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496370.png)
